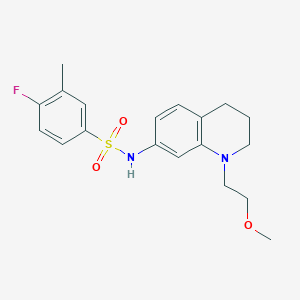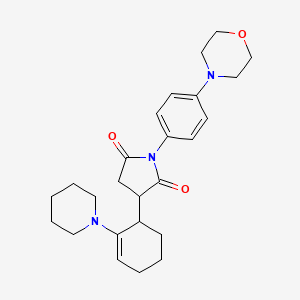
N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-propyloxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-propyloxalamide, commonly known as DPOP, is a novel compound that has gained significant attention in the field of scientific research. DPOP is a small molecule that belongs to the class of oxalamide derivatives, which have been reported to exhibit various biological activities.
作用机制
The exact mechanism of action of DPOP is not fully understood. However, several studies have suggested that DPOP exerts its biological effects by modulating the activity of various enzymes and signaling pathways. DPOP has been reported to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH and bicarbonate concentration in the body. Moreover, DPOP has been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
DPOP has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes. Moreover, DPOP has been reported to modulate the activity of several signaling pathways, including the MAPK pathway, which is involved in cell proliferation and differentiation. DPOP has also been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties.
实验室实验的优点和局限性
DPOP has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Moreover, DPOP has been shown to exhibit various biological activities, which make it an attractive compound for studying the mechanisms of action of enzymes and signaling pathways. However, DPOP also has some limitations for lab experiments. It has been reported to exhibit low solubility in water, which can make it difficult to dissolve in some experimental conditions. Moreover, DPOP has been reported to exhibit low stability in some experimental conditions, which can limit its use in some experiments.
未来方向
There are several future directions for the study of DPOP. One of the potential applications of DPOP is in the treatment of cancer. Several studies have reported that DPOP exhibits anti-tumor properties, and it has been suggested that it may be used as a potential chemotherapeutic agent. Moreover, DPOP has been reported to modulate the activity of the MAPK pathway, which is involved in the regulation of cell proliferation and differentiation. Therefore, further studies are needed to investigate the potential of DPOP as a therapeutic agent for cancer. Another potential application of DPOP is in the treatment of neurological disorders. DPOP has been shown to inhibit the activity of acetylcholinesterase, which is involved in the regulation of neurotransmitter activity in the brain. Therefore, it has been suggested that DPOP may be used as a potential drug for the treatment of Alzheimer's disease and other neurological disorders. Further studies are needed to investigate the potential of DPOP as a therapeutic agent for neurological disorders.
合成方法
The synthesis of DPOP involves the reaction of 2,5-dimethylphenylsulfonyl chloride with pyrrolidine in the presence of a base to form the intermediate compound. This intermediate is then reacted with propionyl chloride to obtain the final product, DPOP. The synthesis method of DPOP has been reported in several research articles, and it has been shown to be a straightforward and efficient method.
科学研究应用
DPOP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic properties. DPOP has been reported to inhibit the activity of several enzymes, including carbonic anhydrase and acetylcholinesterase, which are involved in various physiological processes. Moreover, DPOP has been reported to modulate the activity of several signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.
属性
IUPAC Name |
N'-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-4-9-19-17(22)18(23)20-12-15-6-5-10-21(15)26(24,25)16-11-13(2)7-8-14(16)3/h7-8,11,15H,4-6,9-10,12H2,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPSHSFKSOQBKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-propyloxalamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-(5-(benzo[d]thiazol-2-yl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2973077.png)




![2-chloro-6-fluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2973086.png)
![N-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]-N-cyclopropylpyrimidin-4-amine](/img/structure/B2973090.png)
![N-[1-(4-Fluorophenyl)-3,3-dimethylbutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2973092.png)


![2-Amino-6-(2-fluorobenzyl)-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2973097.png)
![4-[5-(2-Fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B2973098.png)
![3-{2-[(2-Methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2973099.png)
